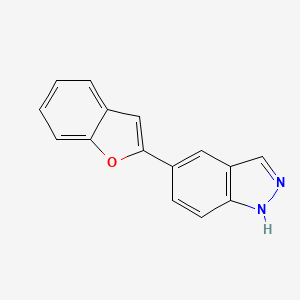

![molecular formula C16H22N2O4 B1344063 Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate CAS No. 405239-72-7](/img/structure/B1344063.png)

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Descripción general

Descripción

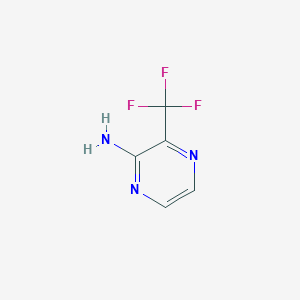

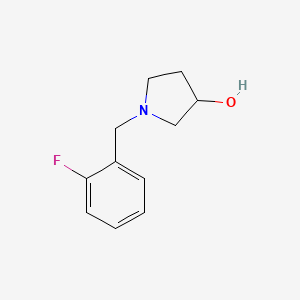

“Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H22N2O4 . It has a molecular weight of 306.36 g/mol . This compound is used in research and has various important properties that make it an important molecule for scientific studies.

Molecular Structure Analysis

The molecular structure of “Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate” is characterized by a piperidine ring, which is a common feature in many bioactive compounds. The compound also contains a methoxy(methyl)carbamoyl group attached to the piperidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate” include a molecular weight of 306.36 g/mol and a molecular formula of C16H22N2O4 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a chemical compound involved in various synthetic and medicinal chemistry applications. It is used in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, indicating its utility in creating complex organic structures for potential therapeutic agents (Magano, Kiser, Shine, & Chen, 2014). This process showcases the compound's role in developing serine palmitoyl transferase enzyme inhibitors, highlighting its importance in medicinal chemistry synthesis.

Ligand Development for σ-Receptors

The compound has been studied for its potential as a ligand for σ-receptors, a type of protein associated with various neurological functions. Novel spiropiperidines, structurally related to Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, have shown high potency and selectivity as σ-receptor ligands (Maier & Wünsch, 2002). These findings suggest the compound's utility in developing new treatments for disorders related to the σ-receptor, such as pain, schizophrenia, and drug addiction.

Subtype Selective Sigma-Receptor Ligands

Further research on spiropiperidines, which share a core structural motif with Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, has led to the identification of compounds with significant affinity and selectivity towards σ1-receptors. These studies emphasize the compound's role in creating ligands that could be used for diagnostic and therapeutic purposes in neurodegenerative and psychiatric disorders (Maier & Wünsch, 2002).

Propiedades

IUPAC Name |

benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-17(21-2)15(19)14-9-6-10-18(11-14)16(20)22-12-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJZELRSUMZXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101157879 | |

| Record name | Phenylmethyl 3-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |

CAS RN |

405239-72-7 | |

| Record name | Phenylmethyl 3-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405239-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 3-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

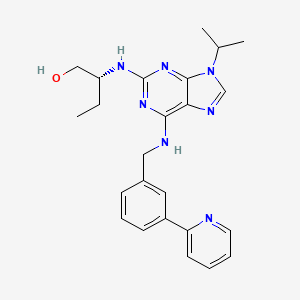

![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)

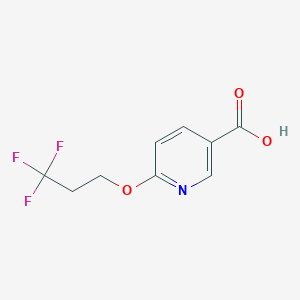

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)